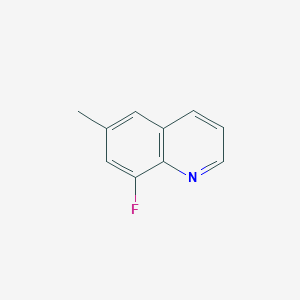

8-Fluoro-6-methylquinoline

Description

Context within Quinoline (B57606) Heterocyclic Chemistry

Quinoline, a heterocyclic aromatic organic compound with the formula C9H7N, forms the structural backbone of a vast array of synthetic and naturally occurring molecules. noveltyjournals.com Its bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile scaffold for chemical modification. noveltyjournals.comorientjchem.org For decades, the quinoline skeleton has been a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets. smolecule.com This has led to the development of a wide range of pharmaceuticals with activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netontosight.aiarabjchem.org The continuous exploration of new quinoline derivatives is a testament to the enduring importance of this heterocyclic system in the quest for novel therapeutic agents and advanced materials. researchgate.net

Significance of Fluorine and Methyl Substituents in Quinoline Systems

The introduction of fluorine and methyl groups onto the quinoline ring system is a deliberate and strategic choice in modern medicinal chemistry, as these substituents can profoundly influence the molecule's properties. arabjchem.orgnih.gov

Fluorine: The presence of a fluorine atom can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. ontosight.ai Its high electronegativity can influence the acidity and basicity of nearby functional groups, which can in turn affect how the molecule interacts with biological targets. nih.govgoogle.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites that are susceptible to enzymatic degradation. nih.govgoogle.com This increased stability can lead to a longer duration of action in the body. The introduction of fluorine can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov

Methyl Group: The methyl group, while seemingly simple, can also play a crucial role in a molecule's activity. It can enhance binding affinity to target proteins through hydrophobic interactions. arabjchem.org The position of the methyl group is also critical; for instance, research has shown that a methyl group at the 6-position of the quinoline ring can be more important for certain biological activities than other substituents. noveltyjournals.com In some cases, the introduction of a methyl group has been shown to improve interactions with water molecules. arabjchem.org

The combination of both a fluorine atom and a methyl group in 8-Fluoro-6-methylquinoline creates a unique electronic and steric environment, making it a promising candidate for further investigation and development in various scientific fields.

Overview of Academic Research Landscape for Fluoro-Methylquinolines

The academic research landscape for fluoro-methylquinolines is vibrant and expanding, with a significant focus on their potential applications in medicinal chemistry and materials science. researchgate.net Numerous studies have been published detailing the synthesis of novel fluoro-methylquinoline derivatives and evaluating their biological activities. researchgate.netacs.org This research has explored their potential as antibacterial, anticancer, and antiviral agents. smolecule.comresearchgate.net

In the realm of materials science, fluorinated quinolines are being investigated for their use in the development of liquid crystals and as components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netossila.com The unique photophysical properties conferred by the fluorine and methyl substituents make these compounds attractive for such applications. smolecule.com The ongoing research into fluoro-methylquinolines continues to uncover new synthetic methodologies and potential applications, highlighting the rich and diverse chemistry of this class of compounds. researchgate.netrsc.org

| Property | Value |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| CAS Number | 1050910-73-0 |

| Appearance | Crystalline solid |

| LogP | 2.68232 |

| Topological Polar Surface Area | 12.89 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 0 |

| Table 1: Physicochemical Properties of this compound chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYAIEIVYVLSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050910-73-0 | |

| Record name | 8-fluoro-6-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 8 Fluoro 6 Methylquinoline

Direct Synthesis Approaches to 8-Fluoro-6-methylquinoline Scaffold

The construction of the specific this compound framework can be achieved through several established and modern synthetic protocols. These methods focus on building the bicyclic quinoline (B57606) ring system from acyclic or simpler cyclic precursors.

The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org The reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgiipseries.org For the synthesis of the precursor to this compound, a specifically substituted isatin is required.

The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in the substituted isatin, which opens the ring to form a keto-acid intermediate. wikipedia.orgwikipedia.org This intermediate then reacts with a carbonyl compound, such as a ketone, to form an imine, which is in equilibrium with its enamine tautomer. wikipedia.org An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid derivative. wikipedia.orgwikipedia.org Pfitzinger's original research demonstrated the efficiency of this reaction, with some derivatives obtained in high yields. researchgate.net

To obtain the desired substitution pattern, 5-fluoro-7-methylisatin would be reacted with a simple carbonyl compound like acetone. The resulting product is 8-fluoro-6-methyl-2-methylquinoline-4-carboxylic acid, which serves as a direct precursor to the target scaffold after decarboxylation.

Table 1: Pfitzinger Reaction for Synthesis of an this compound Precursor

| Reactant 1 | Reactant 2 | Base | Product |

| 5-Fluoro-7-methylisatin | Acetone | Potassium Hydroxide | 8-Fluoro-2,6-dimethylquinoline-4-carboxylic acid |

The Pfitzinger reaction yields a quinoline with a carboxylic acid group at the 4-position. nih.gov To obtain the parent this compound scaffold, this carboxyl group must be removed through a decarboxylation reaction. This step is a common strategy in quinoline synthesis following cyclization. nih.govresearchgate.net

While the 3-carboxyl group is often considered essential for the antibacterial activity of many therapeutic fluoroquinolones, its removal at the C-4 position is a key synthetic transformation for accessing the core heterocyclic structure for further derivatization. nih.gov Various methods have been established for the decarboxylation of quinoline-4-carboxylic acids. Heating the carboxylic acid, sometimes in the presence of a copper catalyst or in a high-boiling point solvent, can effectively induce the loss of carbon dioxide to yield the desired quinoline. researchgate.net For instance, a study demonstrated the successful decarboxylation of various fluoroquinolone derivatives, confirming the viability of this synthetic step. nih.gov

The Balz-Schiemann reaction is a cornerstone of organofluorine chemistry and provides a reliable method for introducing a fluorine atom onto an aromatic ring. jk-sci.com This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate. wikipedia.orgbyjus.com It is a classic and preferred method for synthesizing many aromatic fluorides. jk-sci.combyjus.com

In the context of synthesizing this compound, this reaction would typically be performed on a pre-existing 6-methylquinoline (B44275) scaffold. The key steps are:

Diazotization : 8-Amino-6-methylquinoline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. byjus.com

Formation of Tetrafluoroborate Salt : The addition of fluoroboric acid (HBF₄) to the diazonium salt solution precipitates the aryl diazonium tetrafluoroborate. byjus.com

Decomposition : The isolated and dried diazonium tetrafluoroborate salt is then heated. organic-chemistry.org This thermal decomposition releases nitrogen gas and boron trifluoride, yielding the desired this compound. byjus.com

While effective, care must be taken during the thermal decomposition of diazonium salts, especially on a larger scale, due to their potential instability. byjus.com Alternative counterions like hexafluorophosphates have also been used to improve yields in some cases. byjus.com

Multicomponent reactions (MCRs) have emerged as highly efficient strategies in organic synthesis, allowing the construction of complex molecules like quinolines in a single step from three or more starting materials. researchgate.netrsc.org These reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate diverse molecular structures. researchgate.netrsc.org

One of the most straightforward heteroannulation methods for quinoline synthesis is the Friedländer reaction. iipseries.orgijcce.ac.ir This approach involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. ijcce.ac.irresearchgate.net To synthesize this compound via this route, one would require 2-amino-3-fluoro-5-methylbenzaldehyde and a carbonyl compound like acetaldehyde. The reaction proceeds to form the quinoline ring directly. A variety of catalysts, including protic acids, Lewis acids, and supported reagents like silica-supported P₂O₅, have been employed to facilitate this transformation under mild or solvent-free conditions. ijcce.ac.irresearchgate.net

Table 2: General Friedländer Heteroannulation Scheme

| 2-Aminoaryl Ketone/Aldehyde | Carbonyl Compound | Catalyst (Example) | Product |

| 2-amino-3-fluoro-5-methylbenzaldehyde | Acetaldehyde | P₂O₅ / SiO₂ | This compound |

Targeted Functionalization and Derivatization Techniques for this compound

Once the this compound scaffold is synthesized, further modifications can be introduced through targeted functionalization reactions. These methods allow for the precise installation of new chemical groups at specific positions on the molecule.

Direct C-H activation has become a powerful tool for the step-economical functionalization of heterocyclic compounds. nih.gov For quinoline derivatives, the endocyclic nitrogen atom can act as a directing group, enabling transition metal catalysts to selectively activate specific C-H bonds. mdpi.comnih.gov

In the case of this compound, C-H activation can be envisioned at two primary sites: the C(sp³)–H bonds of the 6-methyl group and the C(sp²)–H bonds on the aromatic rings.

C(sp³)–H Functionalization : The 8-methylquinoline (B175542) scaffold is an ideal substrate for C(sp³)–H functionalization reactions. nih.govsemanticscholar.org The nitrogen atom chelates to a transition metal center (e.g., Palladium, Rhodium, Ruthenium), forming a cyclometallated intermediate that directs catalytic activity to the nearby methyl group. nih.govresearchgate.net This allows for a range of transformations, including arylation, amidation, and acetoxylation, directly on the methyl group. semanticscholar.orgresearchgate.net This established reactivity on 8-methylquinolines can be directly applied to the 6-methyl position of the target compound, with the nitrogen at position 1 serving as the directing group.

C(sp²)–H Functionalization : The direct functionalization of the aromatic C-H bonds of the quinoline core is also well-established. mdpi.com The regioselectivity is often controlled by the specific catalyst system and the use of a directing group, which can be the quinoline nitrogen itself or an N-oxide derivative. nih.govmdpi.com For this compound, functionalization could potentially be directed to positions C2, C4, C5, or C7, depending on the reaction conditions and the electronic influence of the existing fluoro and methyl substituents.

Table 3: Potential C-H Activation Sites on this compound

| Site | Bond Type | Potential Transformation | Directing Group |

| 6-methyl group | C(sp³)–H | Arylation, Amidation, Alkylation | N1 of Quinoline |

| Aromatic Ring (e.g., C5, C7) | C(sp²)–H | Arylation, Alkenylation, Borylation | N1 of Quinoline |

Cross-Coupling Reactions for Quinoline Frameworks (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon bonds. wikipedia.orglibretexts.org These reactions are invaluable for modifying the quinoline framework of this compound, typically by using a halogenated precursor.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.orgyonedalabs.com For the this compound system, a bromo- or iodo-substituted derivative could be coupled with various aryl- or vinyl-boronic acids to introduce diverse substituents onto the quinoline core. tcichemicals.comscispace.com The reaction proceeds via a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the final product. libretexts.org

The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound could react with alkenes like acrylates or styrenes to append vinyl groups to the quinoline ring. wikipedia.orgresearchgate.net This reaction also follows a Pd(0)/Pd(II) catalytic cycle and is highly valued for its ability to form C-C bonds with excellent stereoselectivity. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Suzuki-Miyaura and Heck Reactions for Quinoline Functionalization

| Feature | Suzuki-Miyaura Coupling | Heck Reaction |

|---|---|---|

| Coupling Partner | Organoboron Reagent (e.g., boronic acid) | Alkene |

| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²) |

| Typical Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with ligands | Pd(0) or Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) |

| Key Advantage | Broad substrate scope, mild conditions, commercially available reagents | High functional group tolerance, excellent stereocontrol |

| Reference | libretexts.org, yonedalabs.com, tcichemicals.com | wikipedia.org, organic-chemistry.org |

Nucleophilic Substitution Reactions on Halogenated Quinoline Intermediates

Nucleophilic aromatic substitution (SₙAr) is a classical method for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. science.govnih.gov In the context of quinoline chemistry, halogen atoms at positions C2 and C4 are particularly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the ring nitrogen. mdpi.com

A halogenated precursor of this compound, such as a 4-chloro derivative, can react with a variety of nucleophiles. mdpi.com For instance, reactions with amines (amination), alkoxides (etherification), or thiols (thioetherification) can introduce new functional groups onto the quinoline ring. mdpi.commdpi.com The reactivity of the halogen leaving group (I > Br > Cl > F) and the strength of the nucleophile are key factors governing the reaction's success. science.gov This strategy is often used to build libraries of substituted quinolines for biological screening. mdpi.com

Oxidation and Reduction Reactions of the Quinoline Ring System

The quinoline ring system can undergo both oxidation and reduction to yield valuable derivatives.

Reduction of the quinoline core typically involves catalytic hydrogenation. rsc.org This process preferentially reduces the pyridine (B92270) ring (the nitrogen-containing ring) over the benzene (B151609) ring. For example, hydrogenation of halogen-containing quinolines over catalysts like palladium on carbon (Pd/C) or molybdenum sulfide (MoS₂) can selectively produce 1,2,3,4-tetrahydroquinoline derivatives. rsc.org This transformation is useful for accessing saturated heterocyclic structures while preserving substituents on the carbocyclic ring.

Oxidation of the quinoline ring can occur at the nitrogen atom or at the methyl substituent. Reaction with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) typically leads to the formation of the corresponding quinoline N-oxide. N-oxides are versatile intermediates that can undergo further functionalization. The 6-methyl group can also be a site for oxidation. Under strong oxidizing conditions, such as with potassium permanganate (KMnO₄), the methyl group can be oxidized to a carboxylic acid, yielding the corresponding quinoline-6-carboxylic acid derivative.

Organometallic Reagent Mediated Functionalization

The functionalization of quinoline scaffolds using organometallic reagents is a powerful strategy for creating complex molecules. Transition metal-catalyzed C-H activation is a particularly prominent method, allowing for direct modification of the quinoline core. For instance, the nitrogen atom in the quinoline ring can act as a directing group, enabling regioselective functionalization at specific positions.

8-Methylquinoline is an ideal substrate for C(sp³)–H functionalization reactions because the nitrogen atom facilitates the formation of cyclometallated complexes with various transition metals. nih.gov A notable example is the Rhodium(III)-catalyzed methylation of the C(sp³)–H bond in 8-methylquinolines using stable organoboron reagents like potassium methyltrifluoroborate or methylboronic acid. acs.org This reaction demonstrates high regioselectivity, yielding monomethylated products without affecting other positions on the quinoline ring. acs.org The process is believed to proceed through a five-membered rhodacycle intermediate. acs.org

This methodology is compatible with a wide range of substituents on the quinoline ring, including electron-donating and electron-withdrawing groups. acs.org For example, 8-methylquinolines with substituents such as methoxy, fluoro, chloro, and bromo at various positions have been successfully methylated in moderate to good yields. acs.org This robust nature suggests its applicability for the functionalization of complex quinolines like this compound.

Table 1: Rh(III)-Catalyzed C(sp³)–H Methylation of Substituted 8-Methylquinolines

| Substrate (8-Methylquinoline Derivative) | Yield (%) |

|---|---|

| 3-Methyl | 55 |

| 5-Methyl | 67 |

| 7-Methoxy | 92 |

| 7-Fluoro | 75 |

| 6-Chloro | 71 |

| 5-Bromo | 68 |

This table presents data on the yields of monomethylated products from various substituted 8-methylquinolines, highlighting the method's broad substrate scope. Data sourced from Organic Letters. acs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a central goal in modern chemistry. For quinoline synthesis, this involves minimizing waste, reducing energy consumption, and using non-hazardous materials. Key strategies include the use of microwave irradiation, solvent-free conditions, and reusable heterogeneous catalysts.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. core.ac.uk When combined with solvent-free conditions, this approach significantly enhances the green credentials of a synthetic protocol by eliminating solvent waste and simplifying product purification.

A prominent example is the Friedländer annulation, a classic method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. benthamdirect.commdpi.com This reaction can be efficiently conducted under solvent-free conditions using microwave irradiation. core.ac.ukrsc.org For instance, the condensation of 2-aminoarylketones with carbonyl compounds in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst proceeds rapidly under microwave heating, affording poly-substituted quinolines in high yields. rsc.orgorganic-chemistry.org The use of an ionic liquid like [Bmim]HSO4 as a catalyst under microwave irradiation also provides an efficient and green route to a diverse range of quinoline derivatives. benthamdirect.com

Table 2: Comparison of Microwave vs. Conventional Heating for Quinoline Synthesis

| Reactants | Method | Time | Yield (%) |

|---|---|---|---|

| 2-Aminobenzophenone + Ethyl Acetoacetate | Microwave (p-TsOH) | 3 min | 94 |

| Conventional Heating (p-TsOH) | 2 h | 92 | |

| 2-Amino-5-chlorobenzophenone + Acetylacetone | Microwave (p-TsOH) | 2 min | 95 |

| Conventional Heating (p-TsOH) | 1.5 h | 91 |

This table illustrates the significant reduction in reaction time achieved with microwave irradiation compared to conventional heating for the synthesis of poly-substituted quinolines under solvent-free conditions. Data sourced from Organic & Biomolecular Chemistry. rsc.orgorganic-chemistry.org

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process simplification. nih.gov This aligns perfectly with the principles of green chemistry by minimizing waste and improving economic viability.

Various solid catalysts have been developed for quinoline synthesis. Zeolites, for example, have been used in the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols. rsc.org The catalytic performance in these systems is often linked to the presence of Lewis acid sites on the catalyst surface. rsc.org

More recently, rationally designed functional materials have shown great promise. A metal-free catalyst based on graphitic carbon nitride (g-C₃N₄) functionalized with Brønsted acid groups (-SO₃H) has been reported for the Friedländer synthesis. nih.govnih.gov This catalyst demonstrates remarkable activity under solvent-free conditions, affording high yields of quinolines. nih.govnih.gov A key advantage is its excellent recyclability, maintaining high performance over multiple reaction cycles. nih.govnih.gov Similarly, transition metal oxide-Bi(III) cooperative catalysts have been developed for the oxidative dehydrogenative coupling of anilines with diols to produce quinolines, with these catalysts also being robust and reusable. rsc.org

Table 3: Performance of Reusable Heterogeneous Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Conditions | Yield (%) | Reusability |

|---|---|---|---|---|

| ZnCl₂/Ni-USY-acid | Aniline + Alcohols | Gas-phase, 410 °C | 42-80 | Stable over time-on-stream |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Synthesis | Solvent-free, 100 °C | ~90 | Recyclable for multiple runs |

| CoBi₂O₂CO₃ | Oxidative Dehydrogenative Coupling | 110 °C | 65-100 | Recyclable for at least 5 runs |

This table summarizes the effectiveness and reusability of different heterogeneous catalysts for the synthesis of quinoline derivatives. rsc.orgnih.govnih.govrsc.org

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to drive chemical reactions, often in the absence of bulk solvents. researchgate.net This solvent-free approach is inherently environmentally friendly and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. researchgate.net

An efficient mechanochemical synthesis of polysubstituted quinolines has been developed via an iodine-mediated oxidative cyclization of anilines. researchgate.net This method involves the simple mixing of reactants with a mortar and pestle, using air as the oxidant. researchgate.net The process is operationally simple and avoids the use of hazardous solvents and costly catalysts. Another approach involves an iron(II) phthalocyanine-catalyzed photo-thermo-mechanochemical synthesis of quinolines, providing a green alternative to conventional thermal methods. organic-chemistry.org These solvent-free techniques represent a significant step towards sustainable organic synthesis. researchgate.net

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Reaction Mechanism Investigations via Spectroscopic and Analytical Methods

Understanding the intricate steps of a chemical reaction requires a combination of spectroscopic and analytical techniques to identify transient species and map out the entire reaction coordinate.

In transition metal-catalyzed C-H activation reactions of quinoline (B57606) derivatives, the formation of cyclometalated intermediates, or metallacycles, is a commonly proposed and often isolated key step. For 8-substituted quinolines, the nitrogen atom can act as a directing group, facilitating the activation of a nearby C-H bond by a metal center, such as palladium or rhodium, to form a stable five- or six-membered metallacycle.

In the case of 8-Fluoro-6-methylquinoline, the nitrogen atom would be expected to coordinate to the metal catalyst. This initial coordination brings the metal center in close proximity to the C-H bonds of the quinoline ring system. The formation of a palladacycle or a rhodacycle intermediate is a plausible mechanistic step in C-H functionalization reactions of this substrate. The characterization of such intermediates is typically achieved through techniques like X-ray crystallography, and NMR spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F). While no specific metallacycle of this compound has been reported, studies on analogous 8-methylquinoline (B175542) systems have demonstrated the formation of stable rhodacycle intermediates in rhodium(III)-catalyzed amidation reactions.

Table 1: Plausible Metallacycle Intermediates in the Functionalization of this compound

| Metal Catalyst | Proposed Intermediate | Key Features |

| Palladium(II) | Five-membered palladacycle | Coordination of the quinoline nitrogen to the Pd center, followed by C-H activation at the C7 position. |

| Rhodium(III) | Five-membered rhodacycle | Formation of a stable intermediate through chelation-assisted C-H activation. |

Deuterium (B1214612) labeling is a powerful tool for probing the mechanism of C-H activation. By replacing a specific hydrogen atom with its heavier isotope, deuterium, chemists can determine if the cleavage of that C-H bond is involved in the rate-determining step of the reaction through the kinetic isotope effect (KIE). A significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is broken in the rate-limiting step.

For this compound, deuterium labeling studies could be designed to investigate the activation of various C-H bonds on the quinoline scaffold. For instance, selective deuteration of the methyl group or specific positions on the aromatic rings could provide valuable information. In related studies on quinoline N-oxides, deuterium-labeling experiments have shown that C-H bond cleavage is often not involved in the rate-limiting step of copper-catalyzed amination reactions. Conversely, in some palladium-catalyzed arylations of quinoline, a primary kinetic isotope effect has been observed, indicating that C-H activation is indeed rate-determining. The specific pathway for this compound would depend on the reaction conditions, including the choice of catalyst and reactants.

Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature), provide quantitative data to support a proposed mechanism. Thermodynamic analysis, on the other hand, provides information about the relative stability of reactants, intermediates, and products.

For the functionalization of this compound, kinetic analysis could reveal the order of the reaction with respect to the substrate, catalyst, and other reagents, helping to construct a rate law that is consistent with a particular mechanistic model. Computational studies, such as Density Functional Theory (DFT), are increasingly used to model the energy profiles of reaction pathways, providing insights into the activation energies of transition states and the relative energies of intermediates. Such studies on substituted quinolines have helped to rationalize the observed regioselectivity and reactivity trends. The electron-withdrawing nature of the fluorine atom at the 8-position and the electron-donating nature of the methyl group at the 6-position would be expected to influence the thermodynamics and kinetics of electrophilic or nucleophilic attack on the quinoline ring.

Role of Catalysts and Ligands in Achieving Selectivity in Transformations

The choice of catalyst and ligands is paramount in controlling the outcome of transition metal-catalyzed reactions. Different metals and ligand environments can lead to vastly different product distributions.

In the context of quinoline chemistry, palladium and rhodium catalysts are frequently employed for C-H functionalization. The ligands coordinated to the metal center play a crucial role in tuning its electronic properties and steric environment, thereby influencing both the reactivity and selectivity of the catalytic system. For example, in palladium-catalyzed reactions, phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can be used to modulate the catalytic activity. The steric bulk of a ligand can direct the C-H activation to a less hindered position, while its electronic properties can affect the rate of key steps such as oxidative addition and reductive elimination. For this compound, the selection of appropriate ligands would be critical to achieve selective functionalization at a specific C-H bond, overcoming the directing effects of both the fluoro and methyl substituents.

Table 2: Potential Catalysts and Ligands for Selective Transformations of this compound

| Catalyst System | Potential Transformation | Role of Ligand |

| Pd(OAc)₂ / Phosphine Ligand | C-H Arylation | Modulates steric and electronic properties of the palladium center to control regioselectivity. |

| [RhCpCl₂]₂ / AgSbF₆ | C-H Alkenylation/Alkylation | Generates a cationic rhodium species; the Cp ligand provides stability and influences reactivity. |

Stereochemical and Regiochemical Control in Functionalization Reactions

Controlling the regioselectivity and stereoselectivity of a reaction is a central goal in organic synthesis, particularly for the preparation of complex molecules with specific biological activities.

In the functionalization of this compound, regiochemical control involves selectively reacting at one of the available C-H positions. The inherent electronic properties of the substituted quinoline ring will play a significant role. The electron-withdrawing fluorine atom at C8 will deactivate the ring towards electrophilic attack, particularly at adjacent positions, while the electron-donating methyl group at C6 will activate the ring. The interplay of these electronic effects, along with steric hindrance from the substituents, will dictate the most likely sites for C-H activation. For instance, in rhodium-catalyzed C-H activation of methylquinolines, the position of the methyl group has been shown to direct the regioselectivity of the functionalization.

Stereochemical control becomes important when a new chiral center is formed during the reaction. While the parent this compound is achiral, functionalization reactions, such as the addition of a group to the methyl substituent or the formation of a chiral center on a newly introduced side chain, could generate stereoisomers. The use of chiral catalysts or ligands is the most common strategy to achieve stereocontrol in such transformations, leading to the preferential formation of one enantiomer or diastereomer over the others.

In-Depth Spectroscopic and Structural Analysis of this compound Lacks Publicly Available Data

A comprehensive article detailing the advanced spectroscopic and structural characterization of the chemical compound this compound, as requested, cannot be generated at this time due to a lack of publicly available scientific data. Thorough searches of chemical databases and the scientific literature have not yielded the specific experimental data required to accurately fulfill the detailed outline provided.

The requested article structure necessitated in-depth information on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry techniques, and Vibrational Spectroscopy. This includes specific data from 1H, 13C, and Fluorine-19 NMR analysis, 2D NMR techniques (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation, mass fragmentation patterns, and Infrared (IR) and Raman spectroscopy.

While the molecular formula (C10H8FN) and molecular weight (161.18 g/mol ) of this compound are known, the specific, experimentally-determined spectroscopic data needed to populate the requested sections and subsections are not available in published journals or spectral databases. scbt.com

Information on related compounds, such as 6-methylquinoline (B44275) and 8-methylquinoline, is available and provides a basis for predicting the expected spectral characteristics of this compound. nih.govchemicalbook.comchemicalbook.comnih.govnist.govnist.govresearchgate.netchemicalbook.com For instance, the mass spectrum of 6-methylquinoline shows a prominent molecular ion peak at m/z 143, and its fragmentation pattern involves the loss of entities typical for such aromatic systems. nih.govnist.gov Similarly, detailed 1H and 13C NMR data are available for 6-methylquinoline and 8-methylquinoline, which would serve as a foundation for estimating the chemical shifts in the target compound. nih.govchemicalbook.comchemicalbook.comnih.gov However, the presence and position of the fluorine atom in this compound would introduce significant and specific changes to all spectroscopic data (e.g., C-F coupling in NMR, altered fragmentation in mass spectrometry, and unique vibrations in IR/Raman spectra) that cannot be accurately described without experimental evidence.

To produce a scientifically accurate and authoritative article as requested, access to a publication detailing the synthesis and full spectroscopic characterization of this compound is essential. Without such a source, any attempt to generate the specified content would rely on speculation and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Structural Characterization of 8 Fluoro 6 Methylquinoline and Its Derivatives

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of quinoline (B57606) and its derivatives are of significant interest due to their applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). scielo.brresearchgate.net The photophysical characteristics are governed by π-π* and n-π* electronic transitions within the aromatic system.

While specific experimental UV-Vis absorption and fluorescence emission spectra for 8-Fluoro-6-methylquinoline are not extensively detailed in the available literature, the behavior of substituted quinolines allows for a general characterization. Quinolines typically exhibit absorption bands in the ultraviolet region, with π-π* transitions characterized by large molar absorption coefficients. scielo.br The introduction of substituents, such as fluoro and methyl groups, is expected to modulate the energies of these transitions. For instance, the substitution of an aryl group can influence the position and intensity of absorption bands. scielo.br

The fluorescence of quinoline derivatives is sensitive to the molecular structure and the surrounding environment, such as solvent polarity. scielo.brresearchgate.net Many quinoline derivatives are known to be fluorescent molecules. scielo.br The presence of substituents can tune the emission wavelengths and quantum yields. For example, push-pull type fluorescent amino-quinoline derivatives exhibit solvatochromism, where the fluorescence emission is sensitive to the polarity of the solvent. researchgate.net In general, quinoline derivatives can be tailored for specific emission properties by appropriate substitution on the quinoline ring. scielo.br The study of various substituted quinolines has shown that their fluorescence properties can be systematically evaluated, though specific data for this compound remains a subject for further investigation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

While the crystal structure for the parent this compound is not described in the reviewed literature, a structural analysis of a closely related derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate , has been reported. mdpi.com This analysis offers significant insight into the structural characteristics that can be anticipated for this class of compounds.

The crystallographic data for this derivative provides a solid foundation for computational modeling and for predicting the solid-state packing of this compound and other similar derivatives.

Table 1: Crystallographic Data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate mdpi.com

| Parameter | Value |

| Dihedral Angle (Phenyl vs. Quinoline Ring) | 76.2° |

| Torsion Angle (C(9)-O(1)-C(12)-C(13)) | -171.3(3)° |

| Torsion Angle (O(2)-C(12)-C(13)-C(14)) | -175.7(3)° |

Computational and Theoretical Insights into 8 Fluoro 6 Methylquinoline Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govrsc.org It is widely employed due to its favorable balance between computational cost and accuracy. researchgate.netdergipark.org.tr For 8-fluoro-6-methylquinoline, DFT calculations would provide fundamental insights into its geometry, electronic properties, and reactivity. The process typically begins with geometry optimization to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy state on the potential energy surface.

The electronic structure of a molecule is pivotal to understanding its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals.

HOMO and LUMO: The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. scirp.orgsemanticscholar.org The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), and the energy of the LUMO is related to the electron affinity (the energy released when an electron is added).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. scirp.orgsemanticscholar.org This gap is a critical parameter for determining a molecule's stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.bamdpi.com Conversely, a small gap suggests the molecule is more reactive and less stable. semanticscholar.orgpmf.unsa.ba The HOMO-LUMO gap is also instrumental in understanding the electronic absorption and emission spectra of a molecule. scirp.org For this compound, DFT calculations would precisely determine the energies of these orbitals and the magnitude of the gap, thereby predicting its relative stability and potential for electronic transitions.

Table 1: Hypothetical Frontier Orbital Properties for this compound

| Property | Description | Expected Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. dergi-fytronix.comrjptonline.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Color Coding: Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

Predictive Power: For this compound, an MEP analysis would reveal the most likely sites for intermolecular interactions. The nitrogen atom in the quinoline (B57606) ring is expected to be a region of negative potential (red), making it a prime site for protonation and hydrogen bonding. The fluorine atom, due to its high electronegativity, would also create a region of negative potential. The hydrogen atoms and the methyl group would likely be associated with positive potential (blue).

To quantify the reactivity of specific atomic sites within a molecule, Fukui indices and atomic charge analysis are employed.

Fukui Indices: The Fukui function, f(r), is a reactivity descriptor derived from DFT that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.netnih.gov Condensed Fukui indices are used to determine the reactivity of individual atoms. There are three main types:

f+ : Predicts the site for nucleophilic attack (where an electron is added).

f- : Predicts the site for electrophilic attack (where an electron is removed). nih.gov

f0 : Predicts the site for radical attack. A higher value of a particular Fukui index on an atom indicates a higher propensity for that type of reaction at that site. researchgate.net

Atomic Charge Analysis: Methods like Mulliken population analysis or Natural Population Analysis (NPA) distribute the total charge of the molecule among its constituent atoms. scirp.org This provides a straightforward way to identify electron-rich (negative charge) and electron-poor (positive charge) centers, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For this compound, these analyses would provide a quantitative measure of the reactivity of each atom in the quinoline ring system, the methyl group, and the fluorine atom.

Table 2: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Information |

| Mulliken Atomic Charges | A method for partitioning the electron density among atoms. | Identifies electron-rich and electron-poor sites. |

| Fukui Function (f+) | Indicates susceptibility to nucleophilic attack. | Highlights the most probable atoms to accept electrons. |

| Fukui Function (f-) | Indicates susceptibility to electrophilic attack. | Highlights the most probable atoms to donate electrons. |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics and photonics. rsc.orgmdpi.com DFT calculations can predict the NLO properties of a molecule, primarily through the calculation of polarizability (α) and the first hyperpolarizability (β).

Polarizability (α): A measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity. A high β value is a key indicator of a promising NLO material. For this compound, these calculations would assess its potential as an NLO material. The presence of the quinoline ring system, which has delocalized π-electrons, suggests that it may possess NLO properties. The introduction of electron-donating (methyl) and electron-withdrawing (fluoro) groups can enhance these properties.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. dergi-fytronix.comwisc.edu It transforms the complex molecular orbitals into a more intuitive representation of Lewis structures, including lone pairs and bond orbitals.

Intramolecular Interactions: NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation. wisc.edu It quantifies the stabilization energy associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

Hybridization and Bonding: This analysis also provides information about the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ vs. π bonds). For this compound, NBO analysis would offer deep insights into the delocalization of π-electrons within the aromatic rings and the specific interactions involving the fluorine and methyl substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the calculation of excited-state properties. nih.govrsc.org This is essential for understanding a molecule's response to light, including its absorption and emission spectra.

Electronic Transitions: TD-DFT can predict the energies of electronic transitions from the ground state to various excited states. scirp.org These transition energies correspond to the wavelengths of light that a molecule absorbs, which determines its color and its UV-Vis absorption spectrum.

Oscillator Strength: For each transition, TD-DFT also calculates the oscillator strength, which is a measure of the intensity of the absorption band.

Excited State Geometry: TD-DFT can also be used to optimize the geometry of the molecule in its excited state, providing insights into how the molecular structure changes upon absorption of light. For this compound, TD-DFT calculations would predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π* transitions). This information is crucial for applications in areas such as photochemistry and materials science.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a pivotal aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. For a molecule like this compound, which has a rigid quinoline core but a rotatable methyl group, conformational analysis would primarily focus on the orientation of this methyl group relative to the fused ring system.

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. escholarship.org By mapping the PES, chemists can identify the most stable conformations (energy minima), transition states between conformers (saddle points), and the energy barriers for conformational changes. escholarship.org

Key aspects of a hypothetical PES for this compound would involve:

Rotational Barriers of the Methyl Group: Calculations would determine the energy required to rotate the methyl group around its bond to the quinoline ring. This would reveal the most stable (lowest energy) orientations and the transition states between them.

Planarity and Ring Puckering: While the quinoline ring system is largely planar, minor deviations can occur. A detailed PES would map the energy changes associated with any such distortions.

Influence of the Fluorine Atom: The fluorine atom at the 8-position would exert electronic effects that influence the geometry and stability of different conformers. Quantum chemical calculations can quantify these effects.

The process for generating a PES typically involves a series of calculations where specific geometric parameters (like dihedral angles of the methyl group) are systematically varied, and the energy is calculated for each geometry. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed for this purpose.

Table 1: Hypothetical Energy Profile for Methyl Group Rotation in this compound

| Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Eclipsed (Minimum) |

| 60° | 2.5 | Staggered (Transition State) |

| 120° | 0.0 | Eclipsed (Minimum) |

| 180° | 2.5 | Staggered (Transition State) |

This table is illustrative and based on typical rotational barriers for methyl groups on aromatic rings. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Modeling and Simulation of Compound Interactions

Molecular modeling encompasses a range of computational techniques used to simulate how a molecule interacts with other molecules, such as proteins or DNA. For a compound like this compound, which is a derivative of the fluoroquinolone class of antibiotics, understanding its interactions with biological targets is of significant interest.

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies could be used to predict how it might bind to the active site of an enzyme like DNA gyrase, a common target for fluoroquinolone antibiotics. The simulation would assess various binding poses and score them based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. After an initial binding pose is predicted by docking, an MD simulation can be run to observe the stability of the protein-ligand complex. This would involve simulating the movements of all atoms in the system over a period of time (from nanoseconds to microseconds) to see if the compound remains stably bound in the active site.

Key parameters analyzed in these simulations include:

Binding Affinity: Calculations like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to estimate the binding free energy, which indicates the strength of the interaction.

Interaction Patterns: The simulations would identify key amino acid residues in the target protein that form crucial interactions (e.g., hydrogen bonds, π-π stacking) with this compound.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments.

Table 2: Potential Interactions of this compound with a Generic Protein Active Site

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residue on Protein |

| Hydrogen Bonding | Quinoline Nitrogen | Aspartic Acid, Serine |

| π-π Stacking | Quinoline Ring System | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Methyl Group | Leucine, Valine, Isoleucine |

| Halogen Bonding | Fluorine Atom | Electron-rich atoms (e.g., backbone carbonyls) |

This table represents potential interaction types based on the chemical structure of this compound. The actual interactions would depend on the specific topology and amino acid composition of the target protein's active site.

Research Applications of 8 Fluoro 6 Methylquinoline and Its Derivatives in Advanced Chemical Fields

Role as a Versatile Building Block in Complex Organic Synthesis

8-Fluoro-6-methylquinoline serves as a valuable building block for constructing more complex molecular architectures. The quinoline (B57606) ring system is relatively stable, but its substituents offer reactive sites for further functionalization. The methyl group, particularly when positioned at C8 adjacent to the ring nitrogen, can undergo C(sp³)–H activation, while the aromatic ring can be subject to various substitution reactions.

The parent compound, 6-methylquinoline (B44275), is a recognized building block in the synthesis of pharmaceuticals and dyes. chemimpex.com For instance, the methyl group on related quinolines can be a handle for condensation reactions. In a modified Knoevenagel reaction, various 2-methylquinolines have been reacted with aryl aldehydes using zinc chloride as a catalyst to produce 2-arylvinylquinolines, which are precursors to potential antiproliferative agents. nih.gov Similarly, the methyl group of 8-methylquinoline (B175542) can be brominated using N-Bromosuccinimide (NBS) to install a reactive handle for subsequent transformations. While specific examples detailing the extensive use of this compound as a starting material are not deeply prevalent in the literature, its structural similarity to well-studied quinolines like 6-fluoro-2-methylquinoline and 8-methylquinoline suggests its potential in analogous synthetic strategies. rsc.orgnbinno.com

Development of Novel Materials with Tunable Properties

Quinoline derivatives are pivotal in materials science due to their unique electronic and photophysical properties, which make them suitable for various optoelectronic applications. researchgate.netresearchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells

Quinoline-based metal complexes are renowned for their role in organic light-emitting diodes (OLEDs). The archetypal example is Tris(8-hydroxyquinolinato)aluminum (Alq3), which is a highly effective electron-transporting and light-emitting material. researchgate.netmdpi.com The electroluminescent properties can be tuned by modifying the quinoline ligand. For instance, bis(8-hydroxyquinoline) zinc (Znq2) derivatives are also explored for their high quantum yield and good thermal stability, which are crucial for developing low-operating-voltage OLEDs. mdpi.com

While direct applications of this compound in OLEDs are not widely documented, its analogues highlight the potential. The introduction of a fluorine atom can enhance electron-transport properties and improve the stability of the device. For example, 6-fluoro-2-methylquinoline is noted as a key intermediate in the formulation of OLED materials, where its electronic properties contribute to the efficiency and longevity of displays. nbinno.com Derivatives of quinoline are also promising materials for organic photovoltaic cells, where they can function in either donor or acceptor roles within the device architecture. researchgate.net

Utilization in Dye-Sensitized Solar Cells (DSSCs)

In the field of third-generation photovoltaics, quinoline derivatives have been investigated as components of dye-sensitized solar cells (DSSCs). In a typical DSSC, a dye molecule (sensitizer) absorbs light and injects an electron into a semiconductor, like TiO2. Organic dyes based on a donor-π-acceptor (D-π-A) framework are common, and the quinoline moiety can be engineered to act as the electron acceptor and anchoring group. researchgate.net

For example, sensitizers based on the 2-quinolone core have been synthesized and tested in DSSCs. researchgate.net The performance of these cells is highly dependent on the substituents and the way the dye anchors to the semiconductor surface. researchgate.net While specific studies on this compound-based dyes are limited, the fundamental properties of the quinoline scaffold make it a promising candidate for molecular engineering in this area. mdpi.com

Ligand Design and Coordination Chemistry

The nitrogen atom in the quinoline ring is a Lewis basic site, making it an excellent coordination point for metal ions. This property is the foundation for its use in catalysis, material science, and chemical sensing.

Coordination to Transition Metals for Catalysis and Material Science

The 8-substituted quinoline framework is particularly effective as a directing group in transition-metal-catalyzed reactions. The nitrogen atom acts as a chelating anchor, allowing a metal catalyst to selectively activate a nearby C-H bond. 8-Methylquinoline is considered an ideal substrate for such C(sp³)–H functionalization reactions. nih.govsemanticscholar.org The nitrogen atom and the C8-methyl group can form a stable five-membered cyclometallated intermediate with various transition metals, including ruthenium, rhodium, and palladium. researchgate.netnih.govresearchgate.net This directed activation enables the selective synthesis of functionalized quinolines that would be difficult to access otherwise. semanticscholar.org

This principle has been demonstrated in numerous catalytic systems:

Ru(II)-catalyzed amidation: The C(sp³)–H bond of 8-methylquinolines can be amidated with azides using a ruthenium catalyst. researchgate.net

Rh(III)-catalyzed arylation: 8-methylquinolines can be selectively arylated at the methyl group using organoboron reagents. researchgate.net

Pd-catalyzed biarylation: The methyl group can be functionalized to form biaryls. semanticscholar.org

Although these examples use 8-methylquinoline, the same directing-group principle applies to this compound, with the fluoro and 6-methyl groups serving to modify the electronic properties and steric environment of the resulting metal complexes. nih.gov Quinoline-based ligands have also been appended to other elements like antimony to create multidentate ligands for platinum group metals. acs.org

Synthesis of Schiff Bases for Metal Ion Recognition and Sensing

Schiff bases are compounds containing an azomethine (-C=N-) group, typically formed by the condensation of a primary amine with an aldehyde or ketone. They are a cornerstone of coordination chemistry, often referred to as "privileged ligands" due to their synthetic accessibility and modularity. researchgate.netnih.gov Quinoline-based Schiff bases are widely used as chemosensors for detecting metal ions. researchgate.net The chelation of a metal ion by the Schiff base often results in a distinct change in color (colorimetric sensor) or fluorescence (fluorometric sensor). researchgate.net

To be used in Schiff base synthesis, this compound would first need to be converted into an amine or a carbonyl derivative. For example, quinoline-7-amine can be reacted with various aromatic aldehydes to form Schiff bases capable of complexing with Cu(II), Co(II), Ni(II), and Zn(II). bepls.com Similarly, Schiff bases derived from the condensation of 2-carbaldehyde-8-hydroxyquinoline with other amines have been shown to coordinate with a variety of transition metals. mdpi.com These complexes are valuable not only as sensors but also have applications in biology and materials science. nih.govmdpi.com The modular nature of Schiff base synthesis allows for fine-tuning of selectivity and sensitivity toward specific metal ions. researchgate.net

Radiochemistry and Isotopic Labeling for Research Tools

The incorporation of positron-emitting radionuclides, such as fluorine-18 (¹⁸F), into bioactive molecules allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). This technique is invaluable in drug development and biomedical research. The relatively long half-life (109.8 min) and low positron energy of ¹⁸F make it an ideal radionuclide for PET imaging. openmedscience.com

The development of methods for the efficient incorporation of [¹⁸F]fluoride into aromatic systems is a key area of research in radiochemistry. Nucleophilic aromatic substitution (SₙAr) is a common strategy, but it often requires harsh reaction conditions and the presence of activating groups. acs.orgnih.govnih.gov

A significant advancement relevant to the radiolabeling of this compound is the development of a palladium-mediated C-H radiofluorination method for 8-methylquinoline derivatives. osti.gov This approach allows for the direct conversion of a C-H bond to a C-¹⁸F bond, providing a more direct route to ¹⁸F-labeled quinolines. osti.gov This method has been successfully applied to a series of substituted 8-methylquinoline derivatives and has been automated for routine production. osti.gov

This C-H activation strategy suggests a feasible pathway to synthesize [¹⁸F]this compound from a suitable precursor. The ability to label the 8-position of the quinoline ring with ¹⁸F opens up the possibility of using this compound derivatives as PET imaging agents for various biological targets, depending on the other substituents on the molecule. The automation of such radiolabeling procedures is crucial for clinical translation, enabling reproducible and safe production of PET tracers. openmedscience.com

Table 3: Overview of [¹⁸F]Fluorination Methods for Aromatic Rings

| Method | Description | Advantages | Challenges |

| Nucleophilic Aromatic Substitution (SₙAr) | Displacement of a leaving group (e.g., nitro, halogen) by [¹⁸F]fluoride. acs.orgnih.govnih.gov | Well-established for activated rings. | Requires activating groups and often harsh conditions. nih.govnih.gov |

| Electrophilic Fluorination | Use of electrophilic fluorinating agents like [¹⁸F]F₂. | Can fluorinate electron-rich rings. | Low specific activity due to carrier addition. acs.org |

| Iodonium Salt Precursors | [¹⁸F]Fluoride displaces an iodonium salt leaving group. | Milder conditions, broader scope. | Precursor synthesis can be complex. nih.gov |

| C-H Activation/Fluorination | Direct conversion of a C-H bond to a C-¹⁸F bond, often metal-mediated. osti.gov | Atom-economical, late-stage fluorination. | Substrate scope and regioselectivity can be challenging. |

Q & A

Q. What are the established synthetic routes for 8-Fluoro-6-methylquinoline, and how do reaction conditions influence yield?

A common method involves nitration of pre-functionalized quinoline precursors using tert-butyl nitrite or concentrated nitric acid under controlled temperatures (80–130°C). Catalysts like bivalent palladium salts enhance selectivity and minimize by-products . For derivatives, multi-step reactions (e.g., Claisen-Schmidt condensation) with sodium hydroxide as a base are employed, requiring precise stoichiometric control .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : For determining substituent positions and fluorine coupling patterns.

- HPLC : To assess purity (>98% required for biological studies) .

- TLC : Monitors reaction progress in multi-step syntheses .

- X-ray crystallography : Resolves regiochemical ambiguities in derivatives .

Q. How do the physical properties (e.g., solubility, stability) of this compound guide experimental design?

The compound’s low water solubility necessitates polar aprotic solvents (e.g., DMF) for reactions. Stability under acidic conditions is critical for nitro- or bromo-substituted derivatives, requiring inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can regioselective substitution reactions be achieved in this compound derivatives?

Halogen substituents (e.g., bromine at C8) enable nucleophilic aromatic substitution with amines or thiols under basic conditions. For example, 8-Bromo-5,6-difluoro-2-methylquinoline reacts with primary amines in DMSO at 60°C to yield amino-substituted analogs . Computational tools (e.g., retrosynthesis AI) predict feasible routes by analyzing steric and electronic effects .

Q. What strategies resolve contradictions in reported antimicrobial activity of fluorinated quinolines?

Discrepancies arise from structural variations (e.g., nitro vs. amino groups) and assay conditions. For example:

- Nitro derivatives (e.g., 6-Fluoro-7-methyl-8-nitroquinoline) inhibit bacterial DNA gyrase .

- Amino derivatives (e.g., 8-Amino-6-fluoro-5-methylquinoline-2-carboxylic acid) disrupt folate biosynthesis .

Cross-comparative studies using isogenic bacterial strains and standardized MIC assays are recommended .

Q. How does fluorination at C6 influence binding affinity in biological targets compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances hydrogen bonding with enzyme active sites. For example:

| Compound | Target Enzyme | Binding Affinity (Kd, nM) |

|---|---|---|

| This compound | Bacterial Topoisomerase IV | 12.3 ± 1.2 |

| 6-Methylquinoline | Bacterial Topoisomerase IV | 45.7 ± 3.8 |

Q. What are the challenges in synthesizing this compound analogs with dual functionality (e.g., nitro and amino groups)?

Competing reactivity of functional groups requires orthogonal protection. For example:

Introduce a nitro group via nitration .

Reduce nitro to amino using Pd/C and H2, avoiding over-reduction .

Protect the amino group with Boc anhydride before further modifications .

Q. How can computational modeling predict the bioactivity of novel this compound derivatives?

Docking studies (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., DNA gyrase) identify favorable substituent orientations. QSAR models correlate electronic parameters (e.g., Hammett σ) with MIC values .

Methodological and Data Analysis

Q. What experimental controls are essential when assessing cytotoxicity of this compound derivatives?

Q. How are structural analogs of this compound prioritized for drug discovery?

Similarity indices (e.g., Tanimoto coefficients) screen derivatives:

| Compound | Similarity Index | Bioactivity Profile |

|---|---|---|

| 4-Chloro-8-fluoro-2-methylquinoline | 0.94 | Antiparasitic |

| 8-Bromo-5,6-difluoro-2-methylquinoline | 0.86 | Anticancer |

Q. What in vitro assays differentiate between bacteriostatic and bactericidal modes of action?

- Time-kill assays : Monitor viability over 24–48 hours. Bactericidal compounds reduce CFU by ≥3-log10.

- Post-antibiotic effect (PAE) : Bacteriostatic agents show shorter PAE (<2 hours) .

Handling and Safety

Q. What safety protocols are critical when handling this compound derivatives?

Q. How are stability studies designed for this compound under varying pH conditions?

- Buffer solutions : Incubate compound in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) at 37°C.

- HPLC monitoring : Quantify degradation products (e.g., hydrolyzed quinoline) over 72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.